![molecular formula C12H15ClN2O3S2 B2478104 盐酸4-(4-(甲基磺酰基)苯并[d]噻唑-2-基)吗啉 CAS No. 1216588-48-5](/img/structure/B2478104.png)
盐酸4-(4-(甲基磺酰基)苯并[d]噻唑-2-基)吗啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)morpholine hydrochloride” is a derivative of benzo[d]thiazol-2-yl and morpholine . It is related to a class of compounds that have been synthesized and analyzed for their anti-inflammatory properties . These compounds have shown promising results in inhibiting COX-1 and COX-2, key enzymes involved in inflammation .
Synthesis Analysis
The synthesis of this compound involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of this compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The mass spectrometry data showed a calculated [M + H]+ of 485.0658 and a found [M + H]+ of 485.0688 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include coupling reactions and treatment with 4-(2-chloro ethyl) morpholine hydrochloride . The reactions yielded the final derivatives in good yield .科学研究应用
Antimicrobial Properties
Thiazoles have been investigated extensively for their antimicrobial potential. Compounds containing the thiazole ring exhibit activity against bacteria, fungi, and viruses. For instance, sulfathiazole, an antimicrobial drug, contains a thiazole moiety. Researchers have synthesized derivatives of 4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)morpholine hydrochloride and evaluated their antibacterial effects against pathogens such as Staphylococcus aureus, E. coli, Pseudomonas aeruginosa, and Salmonella typhi .
Anti-Inflammatory Activity
Compounds derived from the benzothiazole ring, appended with piperidine and morpholine moieties, have demonstrated anti-inflammatory properties. Specifically, derivatives with a methoxy group at the sixth position in the benzothiazole ring showed excellent inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). These enzymes play crucial roles in inflammation, making these compounds potential candidates for anti-inflammatory drug development .
Anticancer Potential
Thiazole derivatives have also been explored as antineoplastic agents. While further research is needed, compounds like 4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)morpholine hydrochloride may exhibit cytotoxic effects against cancer cells. Investigating their mechanisms of action and efficacy in preclinical models could provide valuable insights .
Electron-Acceptor Properties
The thiazole ring, when incorporated into organic materials, contributes to their electron-acceptor behavior. Such materials find applications in photovoltaic devices, including dye-sensitized solar cells, organic light-emitting diodes (OLEDs), and charge transfer materials. The electron-accepting properties of thiazole-containing compounds enhance their performance in these applications .
Antioxidant Activity
Certain synthesized thiazole derivatives exhibit potent antioxidant activity. These compounds could play a role in protecting cells from oxidative stress and related diseases. Researchers have identified promising candidates, and further studies may reveal their full potential .
Biological Applications
Thiazoles are present in various biologically active molecules. For example:
These examples highlight the diverse biological roles of thiazole-containing compounds, including 4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)morpholine hydrochloride .
作用机制
Target of Action
Compounds with a thiazole ring have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to interact with their targets and induce changes that result in their biological activities . For instance, some thiazole derivatives have been found to inhibit COX-1, an enzyme involved in inflammation .
Biochemical Pathways
Thiazole derivatives have been reported to affect various biochemical pathways, leading to their diverse biological activities . For instance, some thiazole derivatives have been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been reported to have significant analgesic and anti-inflammatory activities . Some thiazole derivatives have also been found to have cytotoxic activity on human tumor cell lines .
Action Environment
The solubility of thiazole in various solvents suggests that the compound’s action could be influenced by the solvent environment .
属性
IUPAC Name |
4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S2.ClH/c1-19(15,16)10-4-2-3-9-11(10)13-12(18-9)14-5-7-17-8-6-14;/h2-4H,5-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWVYWNLUJXQEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCOCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)morpholine hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

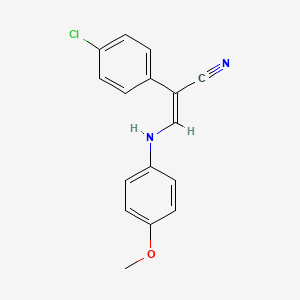
![5-[[5-(3,4-Dichlorophenyl)-2-furanyl]methylene]-2-(1-piperidinyl)-4(5H)-thiazolone](/img/structure/B2478023.png)
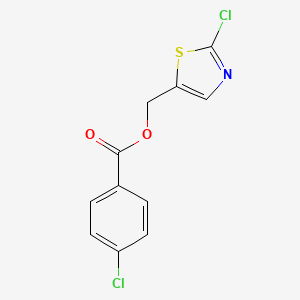

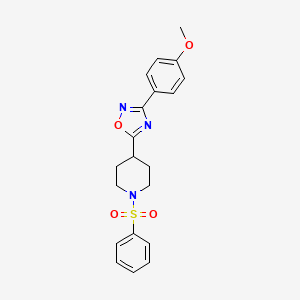

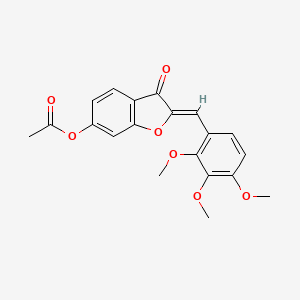
![1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]benzimidazol-2-amine](/img/structure/B2478032.png)
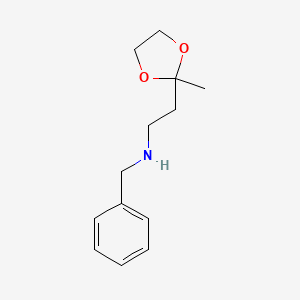
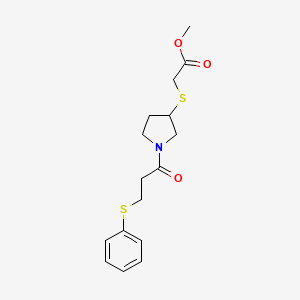


![3-(1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2478039.png)
![1-methyl-N-[4-oxo-4-(1-pyrrolidinyl)butyl]-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2478043.png)